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Compound of Interest

Compound Name: Stearyl palmitate

Cat. No.: B8270103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a waxy solid that serves

multiple functions as an excipient in pharmaceutical formulations.[1] Its lipophilic nature and

physical properties make it a versatile component in various dosage forms, including solid oral

dosage forms and semi-solid topical preparations. These application notes provide a

comprehensive overview of the utility of stearyl palmitate, accompanied by detailed protocols

for its incorporation and evaluation.

Physicochemical Properties
A thorough understanding of stearyl palmitate's properties is crucial for its effective application

in formulation development.
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Property Value Reference

Chemical Name Octadecyl hexadecanoate [1]

Synonyms
Stearyl palmitate, Octadecyl

palmitate
[1]

CAS Number 2598-99-4 [1]

Molecular Formula C₃₄H₆₈O₂ [1]

Molecular Weight 508.9 g/mol

Physical Form
White to yellowish waxy solid

or flakes

Melting Point 55-57 °C (131-135 °F)

Solubility
Insoluble in water; Soluble in

oils

Applications in Pharmaceutical Formulations
Stearyl palmitate's primary applications in pharmaceuticals are as a lubricant in tablet and

capsule manufacturing, a lipid matrix former in solid lipid nanoparticles (SLNs) for controlled

drug delivery, and as a consistency-enhancing agent in topical formulations.

Tablet and Capsule Lubricant
In solid dosage forms, lubricants are essential to reduce the friction between the tablet surface

and the die wall during the ejection process. While magnesium stearate is a commonly used

lubricant, it can sometimes negatively impact tablet hardness and dissolution. Stearyl
palmitate presents a potential alternative.

The following table illustrates the expected impact of increasing concentrations of stearyl
palmitate on key tablet quality attributes, based on the known behavior of similar lipidic

lubricants.
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Stearyl
Palmitate
Conc. (% w/w)

Hardness (N) Friability (%)
Disintegration
Time (min)

Drug
Dissolution at
30 min (%)

0.5 120 < 0.5 8 85

1.0 115 < 0.6 10 80

1.5 110 < 0.7 12 75

2.0 100 < 0.8 15 68

Lipid Matrix in Solid Lipid Nanoparticles (SLNs)
Stearyl palmitate can be used as a solid lipid matrix to encapsulate active pharmaceutical

ingredients (APIs), particularly lipophilic ones, in the form of Solid Lipid Nanoparticles (SLNs).

SLNs can enhance the bioavailability and provide sustained release of the encapsulated drug.

This table outlines the anticipated characteristics of SLNs formulated with stearyl palmitate,

highlighting key parameters for successful drug delivery.

Formulation
Parameter

Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

API-loaded SLNs 150 - 300 < 0.3 -20 to -30 70 - 90

Blank SLNs 140 - 280 < 0.3 -18 to -28 N/A

Emollient and Viscosity Modifier in Topical Formulations
In semi-solid formulations such as creams and ointments, stearyl palmitate can function as an

emollient, providing a lubricating and softening effect on the skin. It also contributes to the

viscosity and consistency of the formulation, enhancing its stability and feel.

The table below shows the expected changes in the physical properties of a topical cream with

the addition of stearyl palmitate.
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Stearyl Palmitate
Conc. (% w/w)

Viscosity (cP) at
25°C

Spreadability
(g·cm/s)

In Vitro Drug
Permeation
(µg/cm²/h)

2 15,000 15 25

4 25,000 12 22

6 40,000 9 18

8 60,000 7 15

Experimental Protocols
The following are detailed protocols for the evaluation of stearyl palmitate in various

pharmaceutical applications.

Protocol 1: Evaluation of Stearyl Palmitate as a Tablet
Lubricant
Objective: To determine the optimal concentration of stearyl palmitate as a lubricant in a direct

compression tablet formulation and to compare its performance against a standard lubricant

like magnesium stearate.

Materials and Equipment:

Active Pharmaceutical Ingredient (API)

Diluent (e.g., Microcrystalline Cellulose)

Disintegrant (e.g., Croscarmellose Sodium)

Stearyl Palmitate

Magnesium Stearate (as control)

V-blender

Instrumented Tablet Press
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Hardness Tester

Friability Tester

Disintegration Apparatus

Dissolution Testing Apparatus

Methodology:

Formulation Blending:

Prepare a base blend of the API, diluent, and disintegrant.

Divide the base blend into multiple batches.

To each batch, add a different concentration of stearyl palmitate (e.g., 0.5%, 1.0%, 1.5%,

2.0% w/w).

Prepare a control batch with an optimized concentration of magnesium stearate (e.g.,

0.5% w/w).

Blend each batch in a V-blender for 5 minutes.

Tableting:

Compress tablets of a defined weight and target hardness using an instrumented tablet

press.

Record the compression and ejection forces for each tablet.

Tablet Characterization:

Hardness: Measure the breaking force of at least 10 tablets from each batch.

Friability: Determine the weight loss of a specified number of tablets after tumbling in a

friabilator.
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Disintegration Time: Measure the time required for tablets to disintegrate in a specified

medium.

Dissolution Rate: Perform dissolution testing according to the relevant pharmacopeial

method for the API.

Workflow for Evaluating a Tablet Lubricant:
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Caption: Workflow for the evaluation of a new tablet lubricant.
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Protocol 2: Preparation of Stearyl Palmitate-Based Solid
Lipid Nanoparticles (SLNs) by Hot High-Pressure
Homogenization
Objective: To prepare and characterize drug-loaded SLNs using stearyl palmitate as the lipid

matrix.

Materials and Equipment:

Lipophilic API

Stearyl Palmitate

Surfactant (e.g., Poloxamer 188, Tween 80)

Purified Water

High-Shear Homogenizer (e.g., Ultra-Turrax)

High-Pressure Homogenizer

Particle Size Analyzer (e.g., DLS)

Zeta Potential Analyzer

Differential Scanning Calorimeter (DSC)

Transmission Electron Microscope (TEM)

Methodology:

Preparation of Lipid and Aqueous Phases:

Melt the stearyl palmitate at a temperature approximately 5-10°C above its melting point.

Dissolve the lipophilic API in the molten lipid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b8270103?utm_src=pdf-body
https://www.benchchem.com/product/b8270103?utm_src=pdf-body
https://www.benchchem.com/product/b8270103?utm_src=pdf-body
https://www.benchchem.com/product/b8270103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8270103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separately, dissolve the surfactant in purified water and heat to the same temperature as

the lipid phase.

Pre-emulsion Formation:

Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for 5-

10 minutes to form a coarse oil-in-water emulsion.

High-Pressure Homogenization:

Subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure

of 500-1500 bar.

Cooling and SLN Formation:

Allow the resulting nanoemulsion to cool down to room temperature, leading to the

solidification of the lipid and the formation of SLNs.

Characterization of SLNs:

Particle Size and PDI: Determine the mean particle size and polydispersity index using

Dynamic Light Scattering (DLS).

Zeta Potential: Measure the surface charge of the SLNs.

Encapsulation Efficiency: Determine the amount of API entrapped in the SLNs using a

suitable analytical method (e.g., HPLC) after separating the unencapsulated drug.

Thermal Analysis: Analyze the melting and recrystallization behavior using Differential

Scanning Calorimetry (DSC).

Morphology: Observe the shape and surface morphology of the SLNs using Transmission

Electron Microscopy (TEM).

Logical Flow for SLN Preparation and Characterization:
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Caption: Preparation and characterization workflow for SLNs.

Protocol 3: Formulation and Characterization of a
Topical Cream with Stearyl Palmitate
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Objective: To formulate a stable oil-in-water cream using stearyl palmitate as a viscosity

modifier and emollient and to characterize its physical properties.

Materials and Equipment:

Stearyl Palmitate

Liquid Paraffin (Oil Phase)

Cetostearyl Alcohol (Consistency Enhancer)

Emulsifying Agent (e.g., Polysorbate 80)

Preservative (e.g., Methylparaben)

Purified Water (Aqueous Phase)

Homogenizer

Viscometer

pH Meter

Microscope

Methodology:

Preparation of Phases:

Oil Phase: Melt stearyl palmitate, liquid paraffin, and cetostearyl alcohol together at 70-

75°C.

Aqueous Phase: Dissolve the emulsifying agent and preservative in purified water and

heat to 70-75°C.

Emulsification:

Slowly add the aqueous phase to the oil phase with continuous stirring.
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Homogenize the mixture for 10-15 minutes until a uniform emulsion is formed.

Cooling:

Allow the cream to cool to room temperature with gentle stirring.

Characterization:

Appearance and Homogeneity: Visually inspect the cream for its color, texture, and any

signs of phase separation.

pH: Measure the pH of the final formulation.

Viscosity: Determine the viscosity using a suitable viscometer.

Microscopic Examination: Observe the globule size and distribution under a microscope.

Stability Studies: Store the cream at different temperature and humidity conditions to

assess its physical stability over time.

Conclusion
Stearyl palmitate is a valuable excipient with diverse applications in pharmaceutical

formulations. Its properties as a lubricant, lipid matrix former, and consistency enhancer make it

a suitable candidate for the development of various dosage forms. The provided protocols offer

a framework for the systematic evaluation of stearyl palmitate, enabling formulation scientists

to optimize its use and develop robust and effective drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Stearyl Palmitate in
Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8270103#stearyl-palmitate-as-an-excipient-in-
pharmaceutical-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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